Product packaging for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one(Cat. No.:CAS No. 63618-56-4)

5-methyl-Furo[3,2-c]pyridin-4(5H)-one

Cat. No.: B3148082
CAS No.: 63618-56-4
M. Wt: 149.15 g/mol
InChI Key: YBTSAYRKVJUWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-Furo[3,2-c]pyridin-4(5H)-one (CAS 63618-56-4) is a high-purity chemical compound offered for research and development purposes. It features a fused furopyridinone structure, a scaffold of significant interest in medicinal and organic chemistry . With the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol, this compound serves as a versatile building block for the synthesis of more complex nitrogen-containing heterocycles . The furopyridinone core is recognized as a privileged structure in drug discovery, and related analogs are frequently investigated for their potential biological activities . For instance, structurally similar furo[3,2-g]chromene derivatives have been explored as multi-target agents for Alzheimer's disease, showing activity against acetylcholinesterase and butyrylcholinesterase . Other furo[3,2-c]quinolone hybrids are known to exhibit a range of pharmacological properties, including antimicrobial, antimalarial, and antiplatelet aggregation activities . Researchers can utilize this compound as a key intermediate to develop novel molecules for various therapeutic areas. It is strictly For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B3148082 5-methyl-Furo[3,2-c]pyridin-4(5H)-one CAS No. 63618-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylfuro[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-9-4-2-7-6(8(9)10)3-5-11-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTSAYRKVJUWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methyl Furo 3,2 C Pyridin 4 5h One and Analogous Structures

General Synthetic Approaches to the Furo[3,2-c]pyridin-4(5H)-one Core

The construction of the fused furo[3,2-c]pyridin-4(5H)-one core is typically achieved through cyclization reactions of appropriately functionalized precursors. These methods aim to efficiently build the bicyclic system by forming key carbon-carbon and carbon-heteroatom bonds.

A novel and efficient strategy for the synthesis of furo[3,2-c]pyridines involves the reaction of 3-alkynyl-4-pyrones with ammonium (B1175870) acetate. bohrium.comresearchgate.net This method is notable for its mild reaction conditions, proceeding at room temperature in hexafluoroisopropyl alcohol without the need for a catalyst, affording yields between 35% and 84%. bohrium.comresearchgate.net The reaction is believed to proceed through a tandem sequence involving the formation of both the furan (B31954) and pyridine (B92270) rings. bohrium.com A wide range of 3-alkynyl-4-pyrones, synthesized via Sonogashira coupling from 3-bromo-4-pyrones, can be utilized in this transformation. bohrium.comresearchgate.net

Table 1: Reaction Scope for the Synthesis of 3-alkynyl-4-pyrones This interactive table summarizes the scope of the Sonogashira coupling reaction used to prepare the 3-alkynyl-4-pyrone precursors. researchgate.net

EntryAlkyneProductYield (%)
1CF₃HPhenylacetylene2a85
2CF₃H4-Methoxyphenylacetylene2b81
3CF₃H4-Chlorophenylacetylene2c79
4CF₃H1-Hexyne2d75
5C₂F₅HPhenylacetylene2e88
6CO₂EtMePhenylacetylene2f92
7CO₂EtMe1-Octyne2g89

Data sourced from scientific literature. researchgate.net

The synthesis of the furo[3,2-c]pyridin-4(5H)-one core can be achieved through the condensation of a 4-hydroxypyridin-2-one derivative with a suitable reaction partner. A method analogous to the synthesis of furo[3,2-c]chromen-4-ones involves the reaction of 4-hydroxycoumarins with β-nitroalkenes (such as nitrostyrenes). rsc.org This reaction, catalyzed by a Lewis acid like Ytterbium(III) triflate (Yb(OTf)₃), proceeds as a formal [3+2] annulation. The mechanism involves a cascade of Michael addition, subsequent intramolecular nucleophilic addition, and finally an elimination step to construct the furan ring. rsc.org Applying this logic, 4-hydroxy-6-methylpyridin-2(1H)-one can serve as the three-carbon component, reacting with various nitrostyrenes to yield functionalized furo[3,2-c]pyridin-4(5H)-one derivatives.

The synthesis of the target scaffold can be envisioned starting from 3-(furan-2-yl)propenoic acid. The precursor acid is readily synthesized by the condensation of furan-2-carbaldehyde (furfural) with malonic acid. nih.gov Reactions involving 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) lead to hydroarylation products, demonstrating the reactivity of the carbon-carbon double bond. nih.govnih.gov For the synthesis of the furo[3,2-c]pyridin-4(5H)-one system, the propenoic acid derivative would undergo a cyclization reaction incorporating a nitrogen source. This would likely involve an initial Michael addition of an amine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration to form the pyridinone ring fused to the furan.

4-Hydroxy-6-methylpyran-2-one, also known as triacetic lactone, serves as a versatile starting material for various heterocyclic compounds. jcsp.org.pk The 3-position of this pyran-2-one is the exclusive site for electrophilic substitution reactions. jcsp.org.pk Functionalization at this position, for instance by bromoacetylation to yield 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one, provides a key intermediate. researchgate.net This intermediate can then react with an amine source, such as ammonia (B1221849) or ammonium acetate, where the nitrogen atom displaces the oxygen in the pyran ring to form the corresponding pyridinone. Subsequent intramolecular cyclization between the newly formed pyridinone and the bromoacetyl side chain leads to the formation of the fused furan ring, yielding the furo[3,2-c]pyridin-4(5H)-one skeleton. This approach is analogous to the synthesis of highly oxygenated furo[3,2-c]pyran-4-ones from dehydroacetic acid. beilstein-archives.org

An efficient, one-pot synthesis of substituted 2,3,6,7-tetrahydrofuro[3,2-c]pyridin-4(5H)-ones has been developed utilizing an aza-oxy-carbanion relay. lnu.edu.cnnih.gov This protocol employs 1-cinnamoylcyclopropanecarboxamides as precursors, which react with various electrophiles such as aldehydes. lnu.edu.cn The reaction cascade involves a Michael addition, ring opening of the cyclopropane, recyclization, carbanion migration, and finally, trapping of the carbanion by the electrophile. lnu.edu.cnnih.gov This process, which successfully creates C-N, C-O, and C-C bonds in a tandem sequence, is classified as a non-Brook rearrangement. lnu.edu.cn Mechanistic studies suggest the effective anion relay order is N → Cα → O. rsc.org This method provides the desired furo[3,2-c]pyridinone compounds in good to excellent yields. lnu.edu.cn

Table 2: Synthesis of Substituted Furo[3,2-c]pyridin-4(5H)-ones via Anion Relay This interactive table showcases the scope of the aza-oxy-carbanion relay reaction with various substrates and aldehydes. lnu.edu.cn

Data sourced from scientific literature. lnu.edu.cn

Cyclization Reactions from Precursors

Regioselective Synthesis of 5-Substituted Derivatives

The synthesis of 5-substituted furo[3,2-c]pyridin-4(5H)-one derivatives is a key area of research, enabling the exploration of structure-activity relationships. Regioselective functionalization of the pyridine nitrogen is a common and effective strategy.

N-Alkylation Strategies for 5-methyl Introduction

The introduction of a methyl group at the 5-position of the furo[3,2-c]pyridin-4(5H)-one scaffold is a critical transformation. While direct N-methylation of the parent compound is a primary goal, much of the reported methodology focuses on analogous structures, providing valuable insights into potential synthetic routes.

One notable method involves the N-methylation of a related tetrahydrofuro[3,2-c]pyridine derivative. beilstein-journals.org In this approach, the parent heterocycle is treated with sodium hydride (NaH) to generate the corresponding anion, which is then quenched with methyl iodide (MeI) to yield the N-methylated product. beilstein-journals.orgbeilstein-journals.org This strategy, while demonstrated on a hydrogenated system, highlights a fundamental approach to N-alkylation that could be adapted for the target compound.

Another relevant example is the methylation of 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one. researchgate.net This reaction was successfully carried out using methyl iodide under phase-transfer catalysis (PTC) conditions, affording the desired 5-methyl derivative. researchgate.net Phase-transfer catalysis offers a practical alternative, often with milder conditions and simplified workup procedures.

Table 1: N-Methylation of Furo[3,2-c]pyridine (B1313802) Analogs

Starting Material Reagents and Conditions Product Reference

Preparation of 5-alkyl-Furo[3,2-c]pyridin-4(5H)-one Derivatives

The synthesis of a broader range of 5-alkyl derivatives has been explored through various synthetic strategies. A highly efficient method involves the reaction of 1-substituted 4-hydroxy-6-methylpyridin-2(1H)-ones with various nitrostyrenes. bohrium.com This approach, catalyzed by triethylamine (B128534) in ethanol (B145695) at elevated temperatures, provides a diverse array of 5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-ones in good to excellent yields. bohrium.com The reaction proceeds through a cascade process, demonstrating the utility of readily available starting materials for constructing the functionalized furo[3,2-c]pyridine core. bohrium.com

Table 2: Synthesis of 5-alkyl-Furo[3,2-c]pyridin-4(5H)-one Derivatives

4-hydroxy-6-methylpyridin-2(1H)-one Derivative Nitrostyrene Derivative Reagents and Conditions Product Yield Reference
1-butyl-4-hydroxy-6-methylpyridin-2(1H)-one (E)-(2-nitroprop-1-en-1-yl)benzene Triethylamine, Ethanol, 80°C, 4-5h 5-butyl-2,6-dimethyl-3-phenylfuro[3,2-c]pyridin-4(5H)-one Good to Excellent bohrium.com
1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one Various substituted nitrostyrenes Triethylamine, Ethanol, 80°C, 4-5h 5-ethyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-one Good to Excellent bohrium.com

Synthesis of Hydrogenated Furo[3,2-c]pyridine Analogues

Hydrogenated furo[3,2-c]pyridines are an important class of compounds, often serving as saturated analogs of the parent aromatic system for biological evaluation. The Pictet-Spengler reaction is a powerful tool for the construction of these scaffolds.

Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines

A semi-one-pot method has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines utilizing the Pictet-Spengler reaction. beilstein-journals.orgnih.govnih.govresearchgate.net This approach is based on the condensation of the readily accessible 2-(5-methylfuran-2-yl)ethanamine with a variety of commercially available aromatic aldehydes. beilstein-journals.orgnih.govnih.govresearchgate.net The resulting imine intermediate undergoes an acid-catalyzed Pictet-Spengler cyclization to afford the desired tetrahydrofuro[3,2-c]pyridine framework. beilstein-journals.orgnih.govnih.govresearchgate.net

The reaction conditions have been optimized, with a mixture of acetic acid and concentrated hydrochloric acid often employed as the acidic catalyst. beilstein-journals.org The reaction proceeds smoothly for a range of aromatic aldehydes, particularly those bearing electron-donating groups, which lead to higher yields of the cyclized products. beilstein-journals.orgresearchgate.net Aldehydes with strong electron-withdrawing groups tend to result in lower yields due to the destabilization of the intermediate iminium cation. nih.gov

Table 3: Pictet-Spengler Synthesis of Tetrahydrofuro[3,2-c]pyridines | Aldehyde | Reagents and Conditions | Product | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde | 1. Acetonitrile, 82°C, 1h 2. Acetic acid, conc. HCl, 70°C, 5h | 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | Moderate to Good | beilstein-journals.orgbeilstein-journals.orgnih.gov | | 4-Methoxybenzaldehyde | 1. Acetonitrile, 82°C, 1h 2. Acetic acid, conc. HCl, 70°C, 5h | 4-(4-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | Higher | beilstein-journals.orgnih.gov | | 4-Nitrobenzaldehyde | 1. Acetonitrile, 82°C, 1h 2. Acetic acid, conc. HCl, 70°C, 5h | 2-methyl-4-(4-nitrophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | Trace amounts | nih.gov |

This method provides a direct and efficient route to a variety of substituted tetrahydrofuro[3,2-c]pyridines, which are valuable building blocks for further chemical exploration. beilstein-journals.orgresearchgate.net

Chemical Transformations and Derivatization of Furo 3,2 C Pyridin 4 5h One Scaffolds

Functionalization of the Fused Ring System

The fused furan (B31954) and pyridine (B92270) rings of the scaffold offer multiple sites for chemical modification. Functionalization can be directed to either the furan or the pyridine portion of the molecule, enabling the synthesis of a diverse library of compounds.

Halogenation of the Furo[3,2-c]pyridin-4(5H)-one scaffold is a critical first step for introducing chemical handles that can be used in subsequent cross-coupling reactions. The pyridine ring, being electron-deficient, typically requires specific conditions for electrophilic halogenation. Methods for the selective C-H halogenation of pyridines, which can be applied to this scaffold, include using N-halosuccinimides (NCS, NBS, NIS) or a combination of chlorosulfonic acid and iodine. nih.govchemrxiv.org For instance, a general strategy involves the reaction of a pyridine derivative with a halogenating agent to introduce a chloro, bromo, or iodo group, often at the 2- or 3-position depending on the existing substituents and reaction conditions. chempanda.com

Once a halogen atom is installed, it serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org This reaction is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org In a typical Suzuki coupling, the halo-furopyridinone derivative is reacted with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups onto the core structure. nih.govnih.gov The choice of catalyst, ligands, and base is crucial for the reaction's success, with systems like Pd(PPh₃)₄ and various phosphine (B1218219) ligands being commonly employed. nih.govnih.govacs.org

Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions

Halide SubstrateBoronic Acid/EsterCatalystBaseSolventYield (%)Reference
3-Pyridyl TriflatesAlkenyl Pinacol BoronatesPd(PPh₃)₄K₃PO₄DioxaneGood to Excellent nih.gov
Aryl HalidesPyridine-2-sulfinatesPd(OAc)₂--Broad Scope semanticscholar.org
4-Bromo[2.2]paracyclophanePotassium 4-trifluoroborate[2.2]paracyclophanePd(OAc)₂Cs₂CO₃TolueneGood to Very Good nih.gov

Chloro-substituted Furo[3,2-c]pyridin-4(5H)-ones are valuable intermediates for introducing nucleophiles onto the heterocyclic core. The chlorine atom, particularly at the 2-position of the pyridine ring, is susceptible to nucleophilic aromatic substitution (SNAr). chempanda.com This allows for the displacement of the chloride by a variety of nucleophiles, including amines, alcohols, and thiols.

For example, the synthesis of related furo[2,3-b]pyridines has been achieved through an SNAr reaction where a 2-chloro group is displaced by the alkoxide of ethyl 2-hydroxyacetate. nih.gov Similarly, palladium-catalyzed C-N cross-coupling reactions, a form of nucleophilic amination, can be used to react chloro-furopyridinones with primary and secondary amines. nih.govresearchgate.net These reactions often employ specialized phosphine ligands like RuPhos and BrettPhos to achieve high yields and broad substrate scope. nih.gov The reaction of 2-chloropyridines with various nucleophiles is a well-established method for producing substituted pyridine derivatives, a strategy directly applicable to the Furo[3,2-c]pyridin-4(5H)-one system. chempanda.com

Table 2: Examples of Nucleophilic Substitution on Chloro-Pyridine Scaffolds

Chloro-SubstrateNucleophileReaction TypeKey Reagents/CatalystProductReference
2-ChloronicotinateEthyl 2-hydroxyacetateSNAr / CyclizationNaHFuro[2,3-b]pyridine nih.gov
3-Halo-2-aminopyridinePrimary/Secondary AminesPd-catalyzed C-N CouplingPd-precatalyst, RuPhos/BrettPhos, LiHMDSN(3)-substituted-2,3-diaminopyridine nih.gov
2-Chloropyridine (B119429)PhenylacetonitrileNucleophilic SubstitutionBaseα-Phenyl-2-pyridineacetonitrile chempanda.com

The introduction of a carbonitrile (cyano) group onto the Furo[3,2-c]pyridin-4(5H)-one scaffold opens up a wide range of subsequent chemical transformations. A nitrile group can be introduced through methods such as the Rosenmund-von Braun reaction using copper cyanide on a halo-substituted precursor or via Sandmeyer reaction from an amino derivative. Another approach involves the nucleophilic substitution of a chloro group with a cyanide source, for instance, reacting 2-chloropyridine with benzylcyanide. chempanda.com

Research on the related furo[3,2-c]quinolone scaffold has demonstrated the formation of 2-carbonitrile derivatives from the reaction of quinoline-2,4-diones with 2-[bis(methylthio)methylene]malononitrile. This reaction proceeds to yield not only the carbonitrile but also the corresponding 2-carboxamide (B11827560) through partial hydrolysis of the nitrile group. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, thus providing a gateway to a large family of derivatives.

Strategies for Introducing Diverse Substituents to Modulate Biological Activity

The primary goal of synthesizing derivatives of the Furo[3,2-c]pyridin-4(5H)-one scaffold is to explore and optimize their biological activity. The chemical transformations described above are key strategies to achieve this. By systematically varying the substituents at different positions on the heterocyclic core, chemists can perform structure-activity relationship (SAR) studies.

For instance, a study on pyrido[3',2':4,5]furo[3,2-d]pyrimidines, a related scaffold, showed that introducing gem-dimethylcyclohexyl moieties fused to the pyridine ring and varying substituents at the 5-position were crucial for achieving high-affinity inhibition of phosphodiesterase type 4 (PDE4). This highlights how both lipophilic groups and specific polar interactions can be tuned to enhance potency.

The synthesis of a series of 5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-one derivatives demonstrated a strategy using nitrostyrenes to introduce diverse aryl groups at the 3-position. Current time information in Oskarshamn, SE.researchgate.net This approach allows for the exploration of how different electronic and steric properties of the aryl substituent impact biological targets. Furthermore, the synthesis of 4-(1-piperazinyl)furo[3,2-c]pyridine derivatives, which showed potential antipsychotic activity, illustrates the strategy of appending known pharmacophores (like arylpiperazine) to the core scaffold to engage specific biological receptors.

Ultimately, the combination of halogenation, cross-coupling, nucleophilic substitution, and nitrile chemistry provides a comprehensive toolkit for generating a wide diversity of Furo[3,2-c]pyridin-4(5H)-one analogues. This chemical diversity is essential for identifying compounds with desired potency, selectivity, and pharmacokinetic properties for the development of new medicines. nih.gov

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For 5-methyl-Furo[3,2-c]pyridin-4(5H)-one, ¹H, ¹³C, and potentially ¹⁹F NMR (for fluorinated analogs) would provide a complete picture of the proton and carbon framework and its electronic environment.

While specific experimental spectra for this compound are not widely documented, the expected proton signals can be predicted based on its structure and data from analogous furan (B31954), pyridine (B92270), and fused heterocyclic systems. researchgate.netchemicalbook.comresearchgate.netchemicalbook.com The N-methyl group would appear as a sharp singlet, significantly deshielded due to its attachment to the nitrogen atom within the pyridinone ring. The protons on the furan and pyridine rings would appear as doublets or multiplets in the aromatic region of the spectrum, with their exact chemical shifts and coupling constants determined by their positions relative to the oxygen, nitrogen, and carbonyl group.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H2 7.0 - 7.5 d
H3 6.5 - 7.0 d
H6 7.5 - 8.0 d
H7 8.0 - 8.5 d
N-CH₃ 3.5 - 4.0 s

Note: Predicted values are based on general principles and data from similar heterocyclic structures.

The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. The spectrum for this compound is expected to show eight distinct signals. The carbonyl carbon (C4) would be the most downfield signal, typically appearing above 160 ppm. researchgate.net Carbons in the aromatic rings would resonate in the 100-150 ppm range, while the N-methyl carbon would be the most upfield signal. researchgate.net Analysis of related fused systems like 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one confirms the existence of molecules in the lactam form in solution, a characteristic that would be confirmed by the chemical shifts in the ¹³C-NMR spectrum of the title compound. mdpi.com

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C2 115 - 125
C3 105 - 115
C3a 140 - 150
C4 (C=O) 160 - 170
C6 120 - 130
C7 135 - 145
C7a 150 - 160
N-CH₃ 30 - 40

Note: Predicted values are based on general principles and data from similar heterocyclic structures. researchgate.netmdpi.com

¹⁹F-NMR spectroscopy is a highly sensitive technique used exclusively for the analysis of organofluorine compounds. nih.gov While no fluorinated analogues of this compound are described in the searched literature, this technique would be indispensable for their characterization if they were synthesized. The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, allowing for the detection of subtle changes in molecular structure and conformation. nih.govnih.gov For instance, if a trifluoromethyl or fluorophenyl group were introduced into the furo[3,2-c]pyridine (B1313802) skeleton, ¹⁹F-NMR would confirm its incorporation and provide information about its interaction with the rest of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under electron impact (EI). For this compound (molecular formula C₈H₇NO₂), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 149.

The fragmentation pattern would provide evidence for the fused ring structure. Characteristic fragmentation pathways for related heterocyclic systems often involve the initial loss of small, stable molecules or radicals. sapub.org

Loss of CO: A retro-Diels-Alder reaction or similar fragmentation leading to the loss of a carbon monoxide molecule (28 Da) from the pyridinone ring is a common pathway for lactam-containing compounds, which would result in a fragment ion at m/z 121. researchgate.net

Loss of a Methyl Radical: Cleavage of the N-methyl bond could lead to the loss of a methyl radical (•CH₃, 15 Da), yielding a fragment at m/z 134.

Ring Cleavage: Subsequent fragmentation would likely involve the cleavage of the furan or pyridine rings, leading to smaller characteristic ions.

The study of fragmentation patterns is crucial for distinguishing between isomers, as different arrangements of atoms lead to unique and diagnostic fragmentation routes. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This technique is excellent for identifying the functional groups present in a compound. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group of the lactam. mdpi.com

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C=O (Lactam) Stretch 1680 - 1720
C=C / C=N Aromatic Ring Stretch 1500 - 1650
C-O-C (Ether) Stretch 1050 - 1250
C-H (Aromatic) Stretch 3000 - 3100
C-H (Methyl) Stretch 2850 - 3000

Note: Expected ranges are based on data from analogous heterocyclic compounds. mdpi.comnih.gov

The presence of a strong peak around 1700 cm⁻¹ would confirm the carbonyl group and the lactam structure of the molecule. researchgate.netmdpi.com

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. Although a specific crystal structure for this compound has not been reported in the searched literature, the analysis of related furo-pyridine and other fused heterocyclic systems demonstrates the power of this technique. mdpi.comnih.gov

If suitable crystals were obtained, XRD analysis would provide precise data on:

Bond Lengths and Angles: Confirming the exact geometry of the furan and pyridine rings.

Planarity: Determining the degree to which the fused ring system is planar. Studies on similar fused systems have revealed deviations from planarity. nih.govmdpi.com

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including potential hydrogen bonding or π–π stacking interactions. mdpi.com

For example, the X-ray analysis of the related compound 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one revealed a monoclinic crystal system with space group P2₁/c, unambiguously confirming its molecular structure in the solid state. mdpi.com A similar analysis for this compound would provide an unequivocal confirmation of its atomic arrangement.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable in the synthesis and analysis of "this compound," providing essential information on reaction progress, purity of the final product, and resolution from complex mixtures. The most commonly employed methods for compounds of this class include Thin Layer Chromatography (TLC) for rapid qualitative assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for detailed quantitative and structural analysis.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography serves as a fundamental and accessible method for monitoring the formation of this compound during its synthesis and for preliminary purity checks. The technique relies on the differential partitioning of the compound between a solid stationary phase, typically silica (B1680970) gel, and a liquid mobile phase.

In the context of synthesizing related furo[3,2-c]pyridine structures, TLC is routinely used to track the consumption of starting materials and the appearance of the product. For instance, in the preparation of N-substituted 4-hydroxy-2-pyridones, which are precursors to similar fused heterocyclic systems, reactions are monitored using silica gel plates (specifically S-2 0.25 mm E. Merck silica gel plates, 60F-254). rsc.org Visualization of the separated spots is typically achieved under UV light, a common practice for UV-active compounds like this compound. rsc.org

While specific Retention Factor (Rƒ) values for this compound are not extensively documented in publicly available literature, data from structurally analogous compounds can provide valuable insights. For example, N-propyl-4-hydroxy-2-pyridone and N-butyl-4-hydroxy-2-pyridone, which share the pyridone core, exhibit Rƒ values of 0.60 and 0.69, respectively, when a mobile phase of dichloromethane (B109758) and acetone (B3395972) in a 1:2 ratio is used. rsc.org It is anticipated that this compound would display comparable behavior, with its polarity influencing its migration on the TLC plate. The choice of eluent system is critical and would be optimized to achieve clear separation from any impurities or unreacted starting materials.

Table 1: Illustrative TLC Parameters for Furo[3,2-c]pyridin-4(5H)-one Analogs

CompoundStationary PhaseMobile Phase (v/v)Rƒ ValueReference
N-propyl-4-hydroxy-2-pyridoneSilica Gel 60 F254Dichloromethane : Acetone (1:2)0.60 rsc.org
N-butyl-4-hydroxy-2-pyridoneSilica Gel 60 F254Dichloromethane : Acetone (1:2)0.69 rsc.org

This table is provided for illustrative purposes based on structurally related compounds. Actual Rƒ values for this compound may vary.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound like this compound, GC-MS is instrumental for confirming its molecular weight and structure, as well as for quantifying its purity.

In a typical GC-MS analysis, the compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's volatility and its interactions with the column's stationary phase. The retention time (RT), the time it takes for the compound to elute from the column, is a characteristic feature.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the compound.

While specific GC-MS analytical methods for this compound are not detailed in the reviewed literature, the analysis of related tetrahydrofuro[3,2-c]pyridines has been noted to involve GC-MS for product detection. nih.gov For a compound with the molecular formula C₈H₇NO₂, the expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z 149. The fragmentation pattern would be characteristic of the furo[3,2-c]pyridin-4(5H)-one core and the methyl substituent, providing definitive structural confirmation.

Table 2: Predicted GC-MS Parameters and Expected Data for this compound

ParameterPredicted Value/Condition
Gas Chromatography
Column TypeFused silica capillary column (e.g., HP-5MS, DB-5)
Carrier GasHelium
Injection ModeSplit/Splitless
Temperature ProgramOptimized for volatility (e.g., initial temp. 100°C, ramp to 280°C)
Expected Retention TimeDependent on specific column and conditions
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV
Expected Molecular Ion (M⁺)m/z 149
Key Fragmentation PeaksPredictions would include fragments from the loss of CO, methyl group, and cleavage of the furan and pyridine rings.

This table represents a hypothetical set of parameters and expected data based on standard analytical practices for similar organic compounds. Experimental validation is required for definitive analysis.

The combination of TLC for routine monitoring and GC-MS for definitive identification and purity assessment provides a robust analytical framework for the characterization of this compound.

An in-depth analysis of the structure-activity relationships (SAR) and computational studies of this compound and its derivatives reveals crucial insights into their therapeutic potential. These investigations are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates.

Emerging Research Directions and Future Outlook

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of functionalized Furo[3,2-c]pyridin-4(5H)-one derivatives has been achieved through methods such as the reaction of 1-substituted 4-hydroxy-6-methylpyridin-2(1H)-ones with nitrostyrenes. researchgate.netbohrium.com However, the future of synthesizing 5-methyl-Furo[3,2-c]pyridin-4(5H)-one and its analogs lies in the adoption of more advanced and sustainable methodologies that offer greater efficiency, safety, and environmental compatibility.

Modern Catalytic Approaches:

Photoredox Catalysis: This emerging field in organic synthesis utilizes visible light to initiate chemical reactions, often under mild conditions. acs.orgresearchgate.netnih.govthieme-connect.com The application of photoredox catalysis could enable novel pathways for the construction of the Furo[3,2-c]pyridine (B1313802) core and the introduction of the N-methyl group, potentially reducing the need for harsh reagents and improving energy efficiency.

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The development of novel palladium-catalyzed cyclization or methylation reactions could provide highly efficient and selective routes to this compound. nih.gov For instance, a palladium-catalyzed nucleomethylation of alkyne precursors could simultaneously construct the heterocyclic ring and introduce the methyl group. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. rsc.org Exploring enzymatic pathways for the synthesis of the furopyridine scaffold could lead to more sustainable and cost-effective manufacturing processes.

Innovative Synthesis Technologies:

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. acs.org Implementing flow chemistry for the synthesis of this compound could lead to higher yields, better process control, and easier scalability.

Synthetic ApproachPotential Advantages
Photoredox Catalysis Mild reaction conditions, use of visible light, high atom economy. acs.orgresearchgate.netnih.govthieme-connect.com
Palladium Catalysis High efficiency and selectivity, versatility in bond formation. nih.govnih.gov
Biocatalysis High selectivity, mild conditions, environmentally friendly. rsc.org
Flow Chemistry Improved safety, scalability, and process control. acs.org

Discovery of Novel Biological Targets and Therapeutic Applications

The Furo[3,2-c]pyridine scaffold has been associated with a range of biological activities, suggesting that this compound could have significant therapeutic potential. Future research will likely focus on identifying its specific biological targets and exploring its efficacy in various disease models.

Potential Therapeutic Areas:

Oncology: Derivatives of the related furo[3,2-b]pyridine (B1253681) scaffold have shown potent anticancer properties. nih.gov Novel 6-aminofuro[3,2-c]pyridines have been identified as potent and orally efficacious inhibitors of cMET and RON kinases, which are implicated in tumor growth and metastasis. nih.gov Given that the furopyridine core is a key feature, it is plausible that this compound could also exhibit activity against various cancer cell lines. A recent study on novel furopyridone derivatives demonstrated potent cytotoxic effects against esophageal cancer cells. mdpi.com

Neurodegenerative Diseases: The thieno[3,2-c]pyridine and furo[3,2-c]pyridine ring systems have been investigated as pharmacophores with potential antipsychotic activity, showing affinity for serotonin (B10506) receptors. nih.gov This suggests that this compound could be a candidate for the development of novel treatments for neurological and psychiatric disorders.

Infectious Diseases: A study on imidazopyridine/pyrimidine- and furopyridine-based compounds revealed their potential as anti-infective agents against trypanosomiases. nih.gov This opens the possibility of exploring this compound for its activity against various pathogens.

Potential Therapeutic AreaRationale based on Furopyridine Scaffold
Oncology Inhibition of key kinases like cMET and RON; cytotoxic activity against cancer cell lines. nih.govmdpi.com
Neurodegenerative Diseases Affinity for serotonin receptors and potential antipsychotic activity. nih.gov
Infectious Diseases Demonstrated activity against parasites such as Trypanosoma. nih.gov

Application in Chemical Probe Development

Chemical probes are small molecules used to study biological processes and validate drug targets. upenn.edu The Furo[3,2-b]pyridine core has been identified as a privileged scaffold for developing highly selective kinase inhibitors that can serve as chemical probes. nih.govresearchgate.net This suggests that this compound could be a valuable starting point for the design of novel chemical probes.

Future research in this area could involve:

Design of Activity-Based Probes: These probes covalently bind to their target proteins, allowing for their identification and characterization. rsc.org By incorporating a reactive group onto the this compound scaffold, it may be possible to develop activity-based probes for specific enzymes.

Fluorescently Labeled Probes: The furo[3,2-c]pyridine scaffold has been utilized in the development of highly efficient phosphorescent materials, indicating its potential for creating fluorescent probes for cellular imaging. nih.gov

Probes for Epigenetic Targets: The development of chemical probes for epigenetic targets is a rapidly growing area of research. d-nb.info The versatility of the furopyridine scaffold could be exploited to design probes that target enzymes involved in epigenetic modifications.

Integration of Computational Chemistry and High-Throughput Screening in Drug Discovery Pipelines

Modern drug discovery relies heavily on the integration of computational methods and high-throughput screening (HTS) to accelerate the identification and optimization of lead compounds. The application of these technologies to the Furo[3,2-c]pyridin-4(5H)-one scaffold is a promising future direction.

Virtual Screening: Computational techniques can be used to screen large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. nih.govnih.gov Virtual screening of derivatives of this compound could rapidly identify promising candidates for further experimental testing. A study on 1H-pyrrolo[3,2-c]pyridine MPS1 inhibitors utilized topomer CoMFA, virtual screening, and molecular dynamics simulations to guide their research. researchgate.net

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for their biological activity. Screening a library of Furo[3,2-c]pyridin-4(5H)-one derivatives, including the 5-methyl analog, against a panel of biological targets could uncover novel therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of a compound with its biological activity. researchgate.net Developing QSAR models for Furo[3,2-c]pyridin-4(5H)-one derivatives would enable the prediction of the activity of new analogs and guide the design of more potent compounds.

Exploration of Structure-Based Optimization for Specific Disease Areas

Once a lead compound with promising biological activity is identified, structure-based drug design and lead optimization are employed to improve its potency, selectivity, and pharmacokinetic properties. nih.govtbzmed.ac.ir For this compound, this would involve a detailed understanding of its interactions with its biological target.

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity. frontiersin.orgnih.govnih.gov For this compound, key areas for modification would include the substituents on the furan (B31954) and pyridine (B92270) rings, as well as exploring the impact of the N-methyl group on activity and selectivity.

X-ray Crystallography and Molecular Modeling: Obtaining the crystal structure of this compound bound to its target protein would provide invaluable insights into the key binding interactions. This information can then be used to guide the design of new analogs with improved affinity and selectivity.

Lead Optimization for Kinase Inhibition: Given the known kinase inhibitory activity of the furopyridine scaffold, a key area of focus will be the optimization of this compound as a kinase inhibitor. ucsb.edunih.gov This would involve fine-tuning the structure to achieve high potency against the target kinase while minimizing off-target effects.

Q & A

Q. What are the optimal synthetic routes for preparing 5-methyl-furo[3,2-c]pyridin-4(5H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyridine or furan derivatives. Key steps include cyclization under acidic or basic conditions and methylation at the 5-position. For example, refluxing in acetonitrile or dichloromethane with a catalyst (e.g., p-toluenesulfonic acid) can promote ring closure. Yield optimization requires precise temperature control (e.g., 80–100°C) and solvent selection to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:

  • NMR : 1H^1H and 13C^{13}C NMR verify the fused ring system and methyl group position (e.g., a singlet at δ 2.5 ppm for the methyl group).
  • X-ray Diffraction : Resolves the fused bicyclic structure and confirms substituent geometry.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C9_9H9_9NO2_2, MW 163.17 g/mol) .

Q. What are the key physicochemical properties influencing its solubility and stability in biological assays?

Methodological Answer: The compound’s low water solubility (due to lipophilic methyl and fused aromatic systems) necessitates the use of DMSO or ethanol as stock solvents. Stability studies under varying pH (4–9) and temperatures (4–37°C) should be monitored via HPLC. Oxidation susceptibility at the carbonyl group requires inert atmosphere storage .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or alkylation) impact the biological activity of this compound derivatives?

Methodological Answer: Systematic SAR studies involve introducing substituents at the 2-, 3-, or 7-positions. For example:

  • Halogenation (e.g., bromine at 7-position) : Enhances electrophilicity, improving binding to targets like BET bromodomains. Activity is assessed via fluorescence polarization assays .
  • Methyl vs. bulkier alkyl groups : Lipophilicity changes alter membrane permeability, evaluated using Caco-2 cell models .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer:

  • Target-Specific Assays : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to isolate mechanisms.
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., BRD4 BD2) to identify binding modes.
  • Control Experiments : Test metabolites or degradation products to rule out off-target effects .

Q. How can computational modeling guide the design of this compound analogs with improved selectivity?

Methodological Answer:

  • Docking Studies : Use Schrödinger or AutoDock to predict interactions with active sites (e.g., BET BD2 vs. BD1).
  • MD Simulations : Assess binding stability over 100-ns trajectories to prioritize analogs with sustained hydrogen bonding (e.g., with Asn433 in BRD4).
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with IC50_{50} values to optimize potency .

Q. What analytical techniques are critical for quantifying trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS : Detect and quantify impurities at <0.1% levels using a C18 column and gradient elution.
  • ICP-OES : Screen for heavy metal catalysts (e.g., Pd from coupling reactions).
  • Karl Fischer Titration : Ensure residual water content <0.5% for hygroscopic batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.